molecular formula C17H21N3O3S B5795781 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide

4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide

Cat. No.: B5795781
M. Wt: 347.4 g/mol
InChI Key: XAWREYBGEGRVRM-UHFFFAOYSA-N
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Description

4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide typically involves the reaction of aniline with diethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the aniline attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-[(anilinocarbonyl)amino]-N,N-dimethylbenzenesulfonamide
  • 4-[(anilinocarbonyl)amino]-N,N-diisopropylbenzenesulfonamide

Comparison: Compared to its similar compounds, 4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide may exhibit unique properties due to the presence of the diethyl groups. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct in its applications and effects.

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-20(4-2)24(22,23)16-12-10-15(11-13-16)19-17(21)18-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWREYBGEGRVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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